4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
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Overview
Description
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H3ClF4N2. It is a member of the quinoline family, characterized by the presence of a quinoline core structure substituted with chloro, fluoro, and trifluoromethyl groups.
Preparation Methods
The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloro-6-fluoroquinoline and trifluoromethylating agents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and biological context, but they may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-2-(trifluoromethyl)quinoline and 6-fluoro-2-(trifluoromethyl)quinoline share structural similarities.
Biological Activity
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS No. 1263286-10-7) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes multiple halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C11H3ClF4N2, and it features a quinoline core with a trifluoromethyl group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, potentially leading to therapeutic effects. The presence of electron-withdrawing groups like fluorine enhances its reactivity and binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogens in the structure often correlates with increased potency against bacterial and fungal strains.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the trifluoromethyl group, which enhances its cytotoxicity.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.4 | Induction of apoptosis via caspase activation |
HCT-116 | 5.4 | Cell cycle arrest at G1 phase |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, including this compound. A notable study examined its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate inhibition with IC50 values indicating potential for neuroprotective applications.
Table 2: Inhibitory Activity Against Cholinesterases
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
This compound | 19.2 | 13.2 |
Reference Compound | 15.0 | 10.0 |
Properties
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZGEYWEQSQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)C(F)(F)F)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3ClF4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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